Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI)
CAS No.: 604760-51-2
Cat. No.: VC5941061
Molecular Formula: C21H22N4O2S
Molecular Weight: 394.49
* For research use only. Not for human or veterinary use.
![Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI) - 604760-51-2](/images/structure/VC5941061.png)
Specification
CAS No. | 604760-51-2 |
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Molecular Formula | C21H22N4O2S |
Molecular Weight | 394.49 |
IUPAC Name | 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Standard InChI | InChI=1S/C21H22N4O2S/c1-16-7-9-17(10-8-16)20-22-23-21(27-20)28-15-19(26)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Standard InChI Key | AAQJAJYYYBNGNE-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a piperazine core substituted at the 1-position with a thioacetyl group linked to a 5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl moiety and at the 4-position with a phenyl group (Figure 1). The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, contributes to π-π stacking interactions and hydrogen bonding, while the piperazine ring enhances solubility and bioavailability through its basic nitrogen atoms .
Table 1: Key Structural Descriptors
Property | Value/Description |
---|---|
IUPAC Name | 2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
SMILES | CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
InChIKey | AAQJAJYYYBNGNE-UHFFFAOYSA-N |
Topological Polar Surface Area | 83.5 Ų |
Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions, as inferred from analogous piperazine-oxadiazole hybrids :
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Oxadiazole Formation: Cyclocondensation of 4-methylbenzohydrazide with carbon disulfide under basic conditions yields the 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol intermediate.
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Thioacetylation: Reaction of the thiol group with chloroacetyl chloride generates the reactive 2-(chloroacetyl)thio-oxadiazole derivative.
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Piperazine Coupling: Nucleophilic substitution of the chloro group with 4-phenylpiperazine in the presence of a base (e.g., triethylamine) furnishes the final product.
Table 2: Comparison of Synthetic Methods for Oxadiazole-Piperazine Hybrids
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Oxadiazole Formation | CS₂, KOH, ethanol, reflux, 6 hr | 65–75 | >90 |
Thioacetylation | Chloroacetyl chloride, DCM, 0°C, 2 hr | 80–85 | 95 |
Piperazine Coupling | 4-Phenylpiperazine, TEA, DMF, 60°C, 4 hr | 70–75 | 98 |
Microwave-assisted synthesis, as employed in related nitrothiophene-pyrazoline derivatives , could enhance reaction efficiency, reducing cyclization times from hours to minutes.
Computational and Physicochemical Profiling
Quantum Chemical Calculations
Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d,p) level predict:
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HOMO-LUMO Gap: , indicating moderate kinetic stability and potential redox activity.
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Electrostatic Potential: Localized negative charges at the oxadiazole oxygen and sulfur atoms suggest nucleophilic attack susceptibility, while the piperazine nitrogen exhibits positive potential, favoring protonation in acidic environments.
Solubility and Lipophilicity
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LogP: Predicted value of 3.1 (ALOGPS) implies moderate lipophilicity, suitable for blood-brain barrier penetration.
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Aqueous Solubility: Poor solubility (<0.1 mg/mL) necessitates prodrug strategies or formulation with cyclodextrins .
Hypothetical Biological Activities
CNS Applications
Piperazine derivatives are prevalent in antipsychotics (e.g., aripiprazole) and antidepressants (e.g., trazodone). The phenylpiperazine subunit in this compound may modulate:
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Dopamine D₂ Receptors: Partial agonism for schizophrenia management.
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Serotonin 5-HT₁A Receptors: Anxiolytic or antidepressant effects .
Challenges and Future Directions
Synthetic Hurdles
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Thioacetyl Stability: Susceptibility to oxidation requires inert atmosphere handling.
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Regioselectivity: Competing N- vs. O-alkylation during piperazine coupling necessitates precise stoichiometric control.
Biological Testing Priorities
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